molecular formula C8H16N2O B12214857 N-(oxan-4-yl)azetidin-3-amine

N-(oxan-4-yl)azetidin-3-amine

Cat. No.: B12214857
M. Wt: 156.23 g/mol
InChI Key: PAXGUVRGBMCJIR-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)azetidin-3-amine is a chemical compound with the molecular formula C8H16N2O. It is also known by its IUPAC name, N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)azetidin-3-amine typically involves the reaction of azetidine with tetrahydro-2H-pyran-4-amine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)azetidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(oxan-4-yl)azetidin-3-one, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-(oxan-4-yl)azetidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)azetidin-3-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(oxan-4-yl)azetidin-3-amine is unique due to its combination of the azetidine and tetrahydropyran rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(oxan-4-yl)azetidin-3-amine

InChI

InChI=1S/C8H16N2O/c1-3-11-4-2-7(1)10-8-5-9-6-8/h7-10H,1-6H2

InChI Key

PAXGUVRGBMCJIR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2CNC2

Origin of Product

United States

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